molecular formula C11H15BrN2OS B11642419 3-Bromo-4-propoxybenzyl carbamimidothioate

3-Bromo-4-propoxybenzyl carbamimidothioate

Cat. No.: B11642419
M. Wt: 303.22 g/mol
InChI Key: MRQDMKPWDNDPKW-UHFFFAOYSA-N
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Description

{[(3-BROMO-4-PROPOXYPHENYL)METHYL]SULFANYL}METHANIMIDAMIDE is a complex organic compound characterized by the presence of a bromine atom, a propoxy group, and a methanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-BROMO-4-PROPOXYPHENYL)METHYL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The propoxy group is introduced through a nucleophilic substitution reaction, followed by the formation of the methanimidamide moiety via a condensation reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

{[(3-BROMO-4-PROPOXYPHENYL)METHYL]SULFANYL}METHANIMIDAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

{[(3-BROMO-4-PROPOXYPHENYL)METHYL]SULFANYL}METHANIMIDAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(3-BROMO-4-PROPOXYPHENYL)METHYL]SULFANYL}METHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The bromine atom and the methanimidamide moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(3-BROMO-4-PROPOXYPHENYL)METHYL]SULFANYL}METHANIMIDAMIDE is unique due to the presence of the methanimidamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15BrN2OS

Molecular Weight

303.22 g/mol

IUPAC Name

(3-bromo-4-propoxyphenyl)methyl carbamimidothioate

InChI

InChI=1S/C11H15BrN2OS/c1-2-5-15-10-4-3-8(6-9(10)12)7-16-11(13)14/h3-4,6H,2,5,7H2,1H3,(H3,13,14)

InChI Key

MRQDMKPWDNDPKW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CSC(=N)N)Br

Origin of Product

United States

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